N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
The compound “N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide” is a complex organic molecule. It contains a benzo[f][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom . This type of structure is found in various pharmacologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzo[f][1,4]oxazepin ring, possibly through a cyclization reaction. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a seven-membered benzo[f][1,4]oxazepin ring with a chlorine atom at the 7-position and an oxo group at the 3-position. There would also be an ethyl group attached to the nitrogen atom of the ring, which is further connected to a cyclopropanesulfonamide group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is subjected. The presence of the oxo group and the chlorine atom could make it reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like solubility, melting point, boiling point, and stability. Unfortunately, without specific data, it’s difficult to predict these properties .Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical pathway involved.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological activities
Result of Action
Compounds with similar structures have been found to have various biological activities, suggesting that they can induce a range of molecular and cellular effects
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c15-11-1-4-13-10(7-11)8-17(14(18)9-21-13)6-5-16-22(19,20)12-2-3-12/h1,4,7,12,16H,2-3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZDQYYQVSGIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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